molecular formula C10H16N2O B15353016 N2-methyl-4-propoxy-1,2-Benzenediamine CAS No. 859877-41-1

N2-methyl-4-propoxy-1,2-Benzenediamine

Cat. No.: B15353016
CAS No.: 859877-41-1
M. Wt: 180.25 g/mol
InChI Key: PRWHUSNIGUWULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Methyl-4-propoxy-1,2-benzenediamine is a substituted benzenediamine derivative characterized by:

  • A methyl group (-CH₃) on the N2 nitrogen of the 1,2-diamine backbone.
  • A propoxy group (-OCH₂CH₂CH₃) at the para position (C4) of the benzene ring.

This structural configuration confers unique electronic and steric properties. The propoxy group acts as an electron-donating substituent via resonance, while the N2-methylation reduces the hydrogen-bonding capacity of the secondary amine.

Properties

CAS No.

859877-41-1

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-N-methyl-4-propoxybenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7,12H,3,6,11H2,1-2H3

InChI Key

PRWHUSNIGUWULY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)NC

Origin of Product

United States

Scientific Research Applications

N2-methyl-4-propoxy-1,2-Benzenediamine has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N2-methyl-4-propoxy-1,2-Benzenediamine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-Bromo-1,2-Benzenediamine (CAS 1575-37-7)

Structural Differences :

  • Substituent at C4: Bromo (-Br) instead of propoxy (-OCH₂CH₂CH�3).
  • No methylation on the N2 amine.

Key Properties :

  • Molecular Weight : 187.03 g/mol .
  • Purity : >97.0% (GC) .
  • Hazard Class : Mutagen .

Comparison :

  • The bromo group is electron-withdrawing , which increases the electrophilicity of the benzene ring compared to the electron-donating propoxy group in the target compound.

4-Chloro-N1,N1-Dipropyl-1,2-Benzenediamine (CAS 926269-40-1)

Structural Differences :

  • Substituent at C4: Chloro (-Cl) instead of propoxy.
  • N1 nitrogen is dipropylated (-N(CH₂CH₂CH₃)₂), while the target compound has a methyl group on N2.

Key Properties :

  • Molecular Weight : 226.75 g/mol .
  • Density : 1.091 g/cm³ (predicted) .
  • Boiling Point : 340.2°C (predicted) .
  • pKa : 6.96 (predicted) .
  • Hazard Class : Irritant .

Comparison :

  • The chloro substituent is electron-withdrawing , contrasting with the propoxy group’s electron-donating nature. This difference would influence reactivity in aromatic substitution reactions.
  • The dipropyl groups on N1 create a tertiary amine , increasing steric bulk and lipophilicity compared to the secondary N2-methyl group in the target compound.
  • The predicted pKa (~6.96) suggests reduced basicity relative to unsubstituted benzenediamines, though direct comparison with the target compound’s pKa is unavailable.

General Trends in Substituent Effects

Property N2-Methyl-4-Propoxy-1,2-Benzenediamine 4-Bromo-1,2-Benzenediamine 4-Chloro-N1,N1-Dipropyl-1,2-Benzenediamine
C4 Substituent Propoxy (-OCH₂CH₂CH₃) Bromo (-Br) Chloro (-Cl)
N-Substitution N2-methyl None N1-dipropyl
Molecular Weight Not available 187.03 g/mol 226.75 g/mol
Electronic Effect Electron-donating Electron-withdrawing Electron-withdrawing
Amine Type Secondary (N2) Primary Tertiary (N1)
Predicted Boiling Pt Not available Not available 340.2°C
Hazard Profile Not available Mutagen Irritant

Research Implications and Limitations

  • Electronic Effects : The propoxy group in the target compound likely enhances ring activation for electrophilic substitution compared to bromo/chloro analogues, though experimental data are needed.
  • Data Gaps : Critical properties (e.g., boiling point, density, pKa) for this compound are absent in the provided evidence, necessitating further experimental characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.